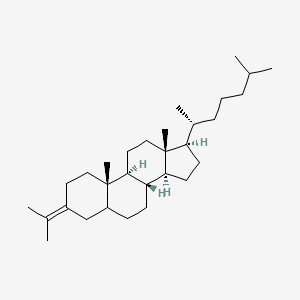
3-(Propan-2-ylidene)cholestane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-ylidene)cholestane is a derivative of cholestane, a saturated tetracyclic triterpene. This compound is characterized by the presence of a propan-2-ylidene group attached to the cholestane backbone. Cholestane and its derivatives are significant in various biochemical and industrial applications due to their structural similarity to cholesterol and other sterols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)cholestane typically involves the modification of cholestane through various organic reactions. One common method is the alkylation of cholestane with propan-2-ylidene reagents under controlled conditions. This process often requires the use of strong bases and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propan-2-ylidene)cholestane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
3-(Propan-2-ylidene)cholestane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sterols and their derivatives.
Biology: It is used in studies related to cell membrane structure and function due to its similarity to cholesterol.
Medicine: It is investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the production of various chemicals and materials, including lubricants and surfactants.
Wirkmechanismus
The mechanism of action of 3-(Propan-2-ylidene)cholestane involves its interaction with biological membranes and enzymes. Its structural similarity to cholesterol allows it to integrate into cell membranes, affecting their fluidity and function. Additionally, it may interact with specific enzymes involved in sterol metabolism, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholestane: The parent compound, which lacks the propan-2-ylidene group.
Cholestene: A derivative with a double bond in the cholestane structure.
Lanosterol: A sterol with a similar tetracyclic structure but different functional groups.
Uniqueness
3-(Propan-2-ylidene)cholestane is unique due to the presence of the propan-2-ylidene group, which imparts distinct chemical and physical properties. This modification can influence its reactivity and interactions with biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61425-42-1 |
|---|---|
Molekularformel |
C30H52 |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-propan-2-ylidene-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H52/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-24-19-23(21(3)4)15-17-29(24,6)28(25)16-18-30(26,27)7/h20,22,24-28H,8-19H2,1-7H3/t22-,24?,25+,26-,27+,28+,29+,30-/m1/s1 |
InChI-Schlüssel |
OSYYSUGKOSETFI-HBOBSPHKSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=C(C)C)C4)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=C(C)C)C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)

![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)
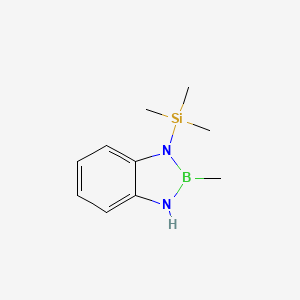

![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)
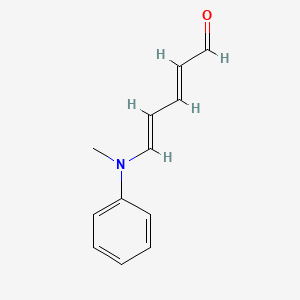
![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
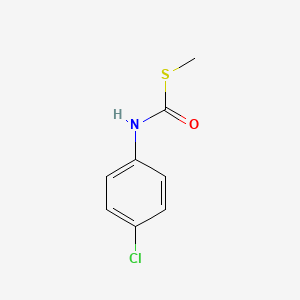
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)
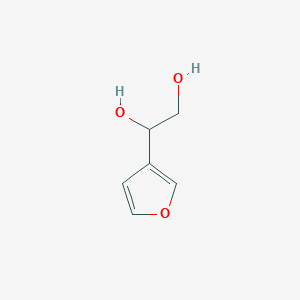
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
